molecular formula C21H22N2O2S B2740016 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797191-90-2

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2740016
CAS No.: 1797191-90-2
M. Wt: 366.48
InChI Key: STDZBMABNUFFPN-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a thiophene ring substituted with a hydroxy(phenyl)methyl group

Scientific Research Applications

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the formation of the benzamide core with the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
  • 3-(dimethylamino)-N-((5-(chloro(phenyl)methyl)thiophen-2-yl)methyl)benzamide
  • 3-(dimethylamino)-N-((5-(methyl(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Uniqueness

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of the hydroxy(phenyl)methyl group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity compared to its analogs.

Properties

IUPAC Name

3-(dimethylamino)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-23(2)17-10-6-9-16(13-17)21(25)22-14-18-11-12-19(26-18)20(24)15-7-4-3-5-8-15/h3-13,20,24H,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDZBMABNUFFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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